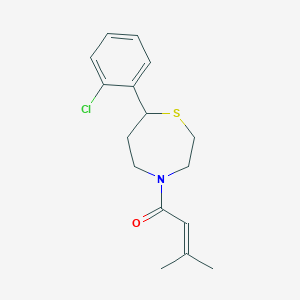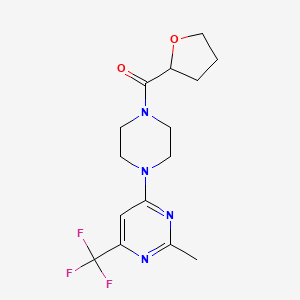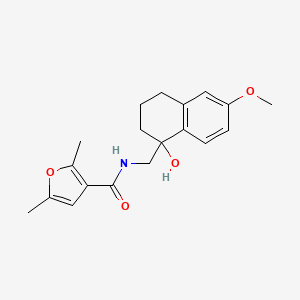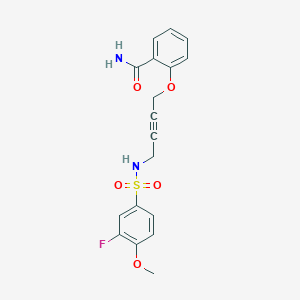
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, color, odor, and reactivity with other substances .Applications De Recherche Scientifique
Anti-inflammatory Properties :
- A study investigated the anti-inflammatory effects of compounds including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which demonstrated significant in vivo anti-inflammatory properties. This suggests potential applications of similar compounds in the treatment of inflammation (Torres et al., 1999).
Neurotropic and Psychotropic Effects :
- Research on the synthesis and pharmacological properties of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine, a related compound, showed effects similar to diazepam, including taming and anticonvulsant effects in mice. This indicates potential neurotropic and psychotropic applications (Matsuo et al., 1982).
Synthetic Chemistry Applications :
- The synthesis and reactions of compounds like N-acetyl- and N-(2-chloroacetyl)-N-[(2E)-1-methylbut-2-en-1-yl]-2-iodoanilines, involving complex chemical reactions, suggest the chemical versatility of similar compounds in synthetic chemistry (Skladchikov & Gataullin, 2013).
Thiophene Synthesis :
- Research on the preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride, leading to the formation of thiophenes, highlights the role of chlorophenyl compounds in the synthesis of thiophene derivatives, which have various applications (Freeman et al., 1992).
Anticancer and Antimicrobial Applications :
- A study on the synthesis of novel biologically potent heterocyclic compounds, including those with a 4-chlorophenyl group, showed promising anticancer and antimicrobial properties. This suggests potential therapeutic applications in treating cancer and infections (Katariya et al., 2021).
Antioxidant Properties :
- The synthesis and characterization of novel compounds like 1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines, including those with chlorophenyl groups, demonstrated promising antioxidant activities. This indicates potential use in oxidative stress-related conditions (Durgeswari et al., 2021).
Photoinitiators in Polymer Science :
- Research on copolymeric systems with certain phenyl groups showed potential as photoinitiators for ultraviolet-curable pigmented coatings, indicating applications in materials science and polymer chemistry (Angiolini et al., 1997).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as clonazepam, primarily target the gamma-aminobutyric acid (gaba) receptors . GABA is the principal inhibitory neurotransmitter in the human body .
Mode of Action
Based on its structural similarity to clonazepam, it may enhance gaba receptor responses . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors .
Biochemical Pathways
Compounds like clonazepam, which enhance gaba receptor responses, can affect various neurological pathways, leading to effects such as sedation, muscle relaxation, and reduction of anxiety .
Pharmacokinetics
Compounds with similar structures, such as clonazepam, are known to undergo extensive metabolism, primarily to 7-amino-clonazepam and by n-acetylation to 7-acetamido-clonazepam . Hydroxylation at the C-3 position also occurs . Hepatic cytochrome P450 3A4 is implicated in the nitroreduction of Clonazepam to pharmacologically inactive metabolites .
Result of Action
Compounds that enhance gaba receptor responses, such as clonazepam, can lead to effects such as sedation, muscle relaxation, and reduction of anxiety .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other substances, can influence the action and stability of many chemical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c1-12(2)11-16(19)18-8-7-15(20-10-9-18)13-5-3-4-6-14(13)17/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXNPHBMPYVLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)


